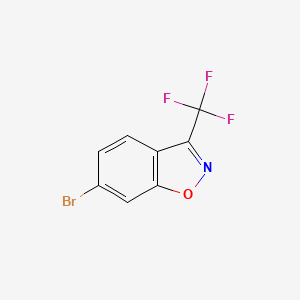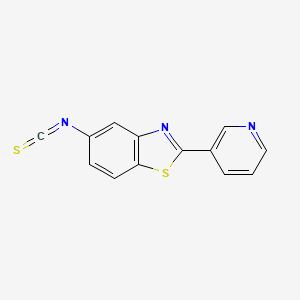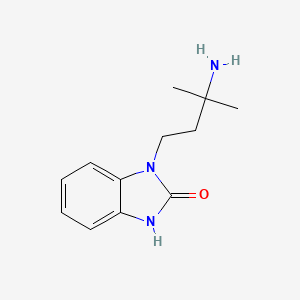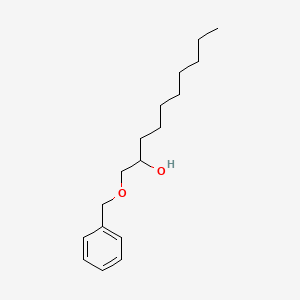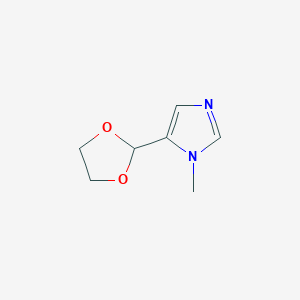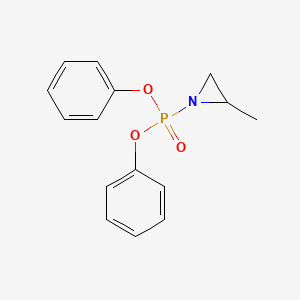
Diphenyl (R)-(2-Methylaziridin-1-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl (R)-(2-Methylaziridin-1-yl)phosphonate is a chemical compound with the molecular formula C15H16NO3P It is a phosphorylated aziridine derivative, characterized by the presence of a phosphonate group attached to a diphenyl structure and a 2-methylaziridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl (2methylaziridin-1-yl)phosphonate typically involves the reaction of diphenylphosphoryl chloride with 2-methylaziridine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the phosphonate ester bond. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of diphenyl (2methylaziridin-1-yl)phosphonate follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Diphenyl (R)-(2-Methylaziridin-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the aziridine ring under mild conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Substituted aziridine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, diphenyl (2methylaziridin-1-yl)phosphonate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various phosphorylated compounds and can be used in the preparation of complex molecules with potential pharmaceutical applications.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, diphenyl (2methylaziridin-1-yl)phosphonate is investigated for its potential therapeutic applications. Its unique structure allows it to act as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of diphenyl (2methylaziridin-1-yl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. The aziridine ring is particularly reactive, allowing it to form stable adducts with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphonate: Lacks the aziridine moiety and has different reactivity and applications.
2-Methylaziridine: Lacks the phosphonate group and has different chemical properties.
Phosphorylated Aziridines: Compounds with similar structures but different substituents on the aziridine ring.
Uniqueness
Diphenyl (R)-(2-Methylaziridin-1-yl)phosphonate is unique due to the combination of the diphenylphosphonate and 2-methylaziridine moieties. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H16NO3P |
|---|---|
Molecular Weight |
289.27 g/mol |
IUPAC Name |
1-diphenoxyphosphoryl-2-methylaziridine |
InChI |
InChI=1S/C15H16NO3P/c1-13-12-16(13)20(17,18-14-8-4-2-5-9-14)19-15-10-6-3-7-11-15/h2-11,13H,12H2,1H3 |
InChI Key |
AYLQICSBGVRCOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



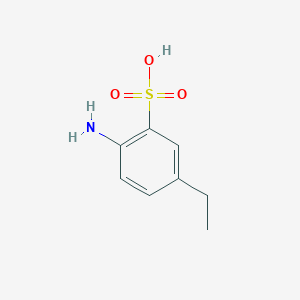
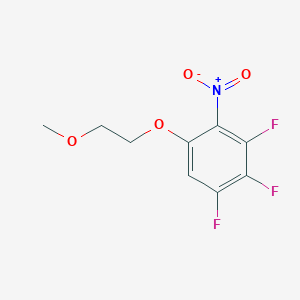
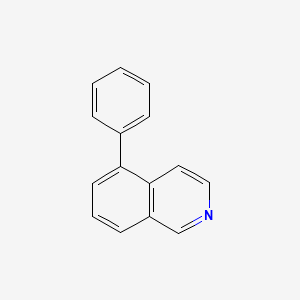
![4-(3-t-Butoxyphenyl)-2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8574502.png)

